2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Azabicyclo[2.1.1]hexane derivatives has been accomplished through multiple methods. Stevens and Kimpe (1996) developed a new entry into 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone, showcasing a novel approach to these compounds (Stevens & Kimpe, 1996). Lescop et al. (2001) presented an efficient synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, highlighting a stereoselective electrophilic addition as a key step (Lescop, Mevellec, & Huet, 2001).
Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives has been elucidated through various spectroscopic and computational techniques. The bicyclic framework provides a unique set of stereochemical and electronic properties that influence its reactivity and interactions with other molecules.
Chemical Reactions and Properties
The chemical reactions involving 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives are diverse, with the bicyclic azabicyclo structure undergoing various transformations. For instance, Krow et al. (2006) synthesized novel 5-X-substituted-2-azabicyclo[2.1.1]hexanes, demonstrating the versatility of the carboxy derivative in synthesizing halo, amino, phenyl, and methoxycarbonylethyl methanopyrrolidines (Krow, Huang, Lin, Centafont, Thomas, Gandla, Debrosse, & Carroll, 2006).
Scientific Research Applications
Organic & Biomolecular Chemistry
- Application : The compound is used in the synthesis of new 1,2-disubstituted bicyclo [2.1.1]hexane modules .
- Method : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .
- Results : This opens the gate to sp3-rich new chemical space .
Chemical Communications
- Application : The compound is used in the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes .
- Method : This reaction proceeds efficiently with a broad array of substrates .
- Results : The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Synthesis of Azabicycles
- Application : The compound is used in the synthesis of 2-azabicyclo [2.1.1]hexanes, which are structurally related to naturally occurring insect antifeedants.
- Method : The synthesis process is not specified in the source.
- Results : The products could be used in the development of bio-active compounds.
Chemical Manufacturing
- Application : The compound is used in the manufacturing of chemicals .
- Method : The manufacturing process is not specified in the source .
- Results : The products could be used in various chemical reactions .
Preparation of New Bicyclo Modules
- Application : The compound is used in the preparation of new bicyclo [2.1.1]hexane compact modules .
- Method : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .
- Results : This opens the gate to sp3-rich new chemical space .
Chemical Manufacturing
Safety And Hazards
properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)3-7-6/h4,7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFXAFXZZYFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223747 | |
Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid | |
CAS RN |
73550-56-8 | |
Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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